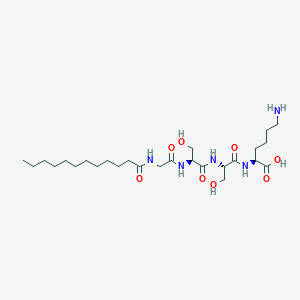

Myristoyl-glycyl-seryl-seryl-lysine

Description

Myristoyl-glycyl-seryl-seryl-lysine is a synthetic peptide featuring a myristoyl (C14:0 fatty acid) group covalently linked to a tetrapeptide sequence (Gly-Ser-Ser-Lys). This compound is hypothesized to play roles in cellular signaling, drug delivery, or antimicrobial activity, though specific applications require further validation .

Propriétés

Numéro CAS |

130170-10-4 |

|---|---|

Formule moléculaire |

C12H8F16O2 |

Poids moléculaire |

559.7 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |

Clé InChI |

UFIOOULPNRLKQF-ACRUOGEOSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

SMILES isomérique |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

Séquence |

GSSK |

Synonymes |

myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Myristoylated Derivatives

Myristoyl Choline Chloride (CAS 4277-89-8)

- Structure : Myristoyl group attached to choline (quaternary ammonium base).

- Comparison: Unlike the peptide backbone of Myristoyl-glycyl-seryl-seryl-lysine, this compound is a lipid-quaternary ammonium hybrid. The choline group enhances water solubility, while the myristoyl tail aids membrane integration.

Methyl Myristelaidate (CAS 72025-18-4)

- Structure : Trans-isomer of myristic acid methyl ester.

- Comparison : A simple ester lacking peptide or charged groups. It serves as a lipid model for studying membrane fluidity or as a cosmetic ingredient. The absence of a peptide backbone limits its biological interactivity compared to Myristoyl-glycyl-seryl-seryl-lysine .

Lysine-Containing Peptides

L-Lysine, L-methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl (CAS 627863-67-6)

- Structure : Complex peptide with methionine, serine, glycine, and lysine residues.

- Comparison : Shares lysine and serine residues but lacks a myristoyl group. The glycine-rich sequence may enhance flexibility, while methionine introduces sulfur-based reactivity. Functional differences likely arise from the absence of lipid anchoring .

Trilisine (LYSYLLYSYLLYSINE, CAS 13184-14-0)

- Structure : Polylysine (Lys-Lys-Lys) with three lysine units.

- Comparison: Highly cationic due to multiple ε-amino groups, enabling DNA binding or antimicrobial activity.

Physicochemical and Bioactive Properties

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| Myristoyl-glycyl-seryl-seryl-lysine | C₂₃H₄₄N₆O₈ | Myristoyl, Ser, Lys | ~3.5 (estimated) | Drug delivery, signaling |

| Myristoyl Choline Chloride | C₁₉H₄₀ClNO₂ | Myristoyl, Quaternary amine | ~4.2 | Surfactants, liposomes |

| Methyl Myristelaidate | C₁₅H₂₈O₂ | Myristoyl ester | ~6.0 | Lipid modeling, cosmetics |

| Trilisine | C₁₈H₃₈N₆O₄ | Polylysine | ~-2.0 | Antimicrobial, gene delivery |

*LogP values estimated via computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.